N-[(4-bromothiophen-2-yl)methyl]cycloheptanamine
Description
N-[(4-Bromothiophen-2-yl)methyl]cycloheptanamine is a synthetic amine derivative featuring a cycloheptanamine backbone linked to a 4-bromothiophen-2-ylmethyl group. The bromothiophene moiety introduces steric bulk and electron-withdrawing characteristics, while the seven-membered cycloheptane ring contributes conformational flexibility.
Properties
Molecular Formula |
C12H18BrNS |
|---|---|
Molecular Weight |
288.25 g/mol |
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]cycloheptanamine |
InChI |
InChI=1S/C12H18BrNS/c13-10-7-12(15-9-10)8-14-11-5-3-1-2-4-6-11/h7,9,11,14H,1-6,8H2 |
InChI Key |
BEWTXZXYJODHFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NCC2=CC(=CS2)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-bromothiophene-2-carbaldehyde
The starting material, 4-bromothiophene-2-carbaldehyde, is commercially available or can be synthesized via bromination of thiophene-2-carbaldehyde. The bromination is typically performed using bromine or N-bromosuccinimide (NBS) under controlled conditions to selectively brominate the 4-position of the thiophene ring.
Reductive Amination with Cycloheptanamine
The key step to prepare N-[(4-bromothiophen-2-yl)methyl]cycloheptanamine is the reductive amination of 4-bromothiophene-2-carbaldehyde with cycloheptanamine. The general procedure involves:
- Mixing 4-bromothiophene-2-carbaldehyde and cycloheptanamine in a suitable solvent such as ethanol or methanol.
- Adding a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN) to facilitate the reductive amination.
- The reaction is typically carried out at room temperature or slightly elevated temperatures under inert atmosphere to avoid oxidation.
- After completion, the reaction mixture is quenched, and the product is isolated by extraction, followed by purification via column chromatography or recrystallization.
This method is preferred because it provides good yields, mild conditions, and high selectivity for the secondary amine product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromothiophen-2-yl)methyl]cycloheptanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, forming the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium thiolate can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
N-[(4-bromothiophen-2-yl)methyl]cycloheptanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding studies.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(4-bromothiophen-2-yl)methyl]cycloheptanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromothiophene moiety can engage in π-π interactions and hydrogen bonding, while the cycloheptanamine portion can interact with hydrophobic pockets in the target protein. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues: Core Backbone and Substituent Variations
The compound shares structural similarities with several derivatives synthesized in the literature (Table 1). Key variations include:
- Aromatic system : Thiophene (target) vs. indole (e.g., AXKO-0046) or benzene (e.g., N-(4-nitrobenzyl)cycloheptanamine).
- Substituents : Bromine (target) vs. nitro, chloro, or alkyl groups in analogs.
- Amine linkage : Cycloheptanamine (common) vs. cyclohexanamine or bicyclic systems.
Table 1: Structural Comparison with Analogs
Electronic and Steric Effects
- Thiophene vs.
- Cycloheptanamine Flexibility : The seven-membered ring offers greater conformational freedom than cyclohexanamine (e.g., compound 7h in ), which may influence binding kinetics or metabolic stability .
Physicochemical Properties
- Solubility : Thiophene’s lower polarity vs. indole may reduce aqueous solubility, necessitating formulation optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
